![molecular formula C12H10O2S B1357649 4-[(Thiophen-2-yl)methyl]benzoic acid CAS No. 1002727-90-3](/img/structure/B1357649.png)

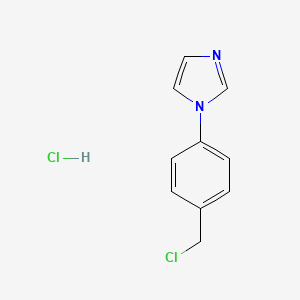

4-[(Thiophen-2-yl)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Corrosion Inhibition

"4-[(Thiophen-2-yl)methyl]benzoic acid" derivatives have been explored as corrosion inhibitors, particularly for mild steel in acidic solutions. For instance, benzimidazole derivatives based on 8-hydroxyquinoline, incorporating thiophenyl groups, have demonstrated significant anticorrosive properties, with inhibitory efficiency reaching up to 97.7% in certain conditions. These compounds, through their interaction with metal surfaces, form protective layers that prevent corrosion, highlighting their potential in industrial applications where metal preservation is critical (Rbaa et al., 2020).

Antimicrobial Activity

Thiophene derivatives, including those related to "this compound," have been synthesized and evaluated for their antimicrobial properties. Compounds synthesized from thiophene-2-aldehyde have shown activity against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents. This opens up avenues for the development of new therapeutics to combat resistant microbial infections (Patel & Patel, 2017).

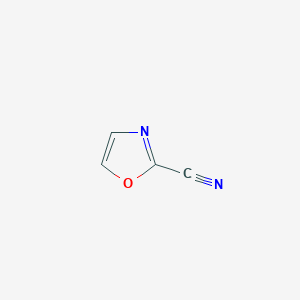

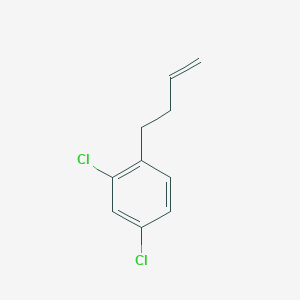

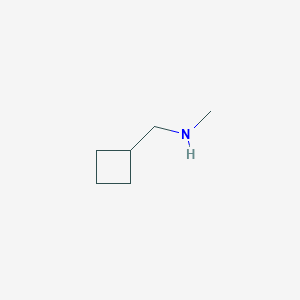

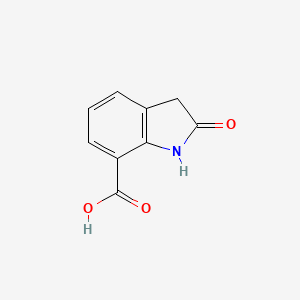

Molecular Structure Analysis

The study of thiophene derivatives' molecular structures, including those akin to "this compound," reveals insights into the effects of functional groups and intermolecular forces on their physical and chemical properties. Such analyses are fundamental in understanding the compounds' behavior in various applications, from pharmaceuticals to materials science (Bettencourt‐Dias et al., 2005).

Anticancer Activity

Investigations into thiophene acetyl salicylic acid esters, structurally related to "this compound," have shown promising anticancer activity, particularly against colon cancer cell lines. The ortho- and para-positional isomers of these esters exhibit differential cytotoxic effects, emphasizing the significance of molecular structure in therapeutic efficacy (Ünver & Cantürk, 2017).

Coordination Chemistry

The synthesis and characterization of metal carbonyl complexes with ligands derived from "this compound" contribute to the field of coordination chemistry. These complexes are of interest for their potential applications in catalysis, materials science, and as models for biological systems (Saleem et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-[(Thiophen-2-yl)methyl]benzoic acid are currently unknown

Mode of Action

It is known that the compound can undergo typical aromatic and carboxylic acid reactions, such as esterification and acylation .

Biochemical Pathways

The compound is often used as an important intermediate in organic synthesis and as a precursor to functional compounds such as photosensitizers, liquid crystal materials, and organic semiconductors .

Pharmacokinetics

The compound is soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform .

Result of Action

It is known to be used in the field of photosensitive materials as a raw material for dyes, photoinitiators, and photocuring agents . In the preparation of liquid crystal materials, it can be used to increase the thermal stability and enhance properties such as photoelectric performance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors . For instance, its storage conditions should be 2-8°C and protected from light . During operation and storage, contact with skin, eyes, and respiratory tract should be avoided, and appropriate protective measures such as wearing gloves, goggles, and dust masks should be taken .

Propriétés

IUPAC Name |

4-(thiophen-2-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIBKSRZDOMJKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601899 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002727-90-3 |

Source

|

| Record name | 4-(2-Thienylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002727-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Thiophen-2-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)